molecular formula C21H16N2O5S B2532260 2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic Acid CAS No. 847758-47-8

2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic Acid

Cat. No.: B2532260
CAS No.: 847758-47-8
M. Wt: 408.43
InChI Key: GRQYLUFZURKESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic acid is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system substituted with a thiadiazole moiety and an acetic acid group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole moiety: This step involves the reaction of the chromen derivative with a thiadiazole precursor, often under reflux conditions in the presence of a suitable catalyst.

    Attachment of the acetic acid group: The final step involves the esterification or acylation of the chromen-thiadiazole intermediate with acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxypropionic acid: Similar structure with a propionic acid group instead of acetic acid.

    2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxybutyric acid: Similar structure with a butyric acid group instead of acetic acid.

    2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxybenzoic acid: Similar structure with a benzoic acid group instead of acetic acid.

Uniqueness

2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[6-ethyl-4-oxo-3-(5-phenyl-1,3,4-thiadiazol-2-yl)chromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-2-12-8-14-17(9-16(12)28-11-18(24)25)27-10-15(19(14)26)21-23-22-20(29-21)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQYLUFZURKESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)O)OC=C(C2=O)C3=NN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.